molecular formula C14H10Cl2FNO2 B5704272 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B5704272
M. Wt: 314.1 g/mol
InChI Key: QOUVBSAJNFNDQS-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and halogen substituents (Cl and F) on the aniline moiety. This compound belongs to a class of sulfonamide or benzamide-based molecules often explored for their biological activities, particularly as ion channel modulators or enzyme inhibitors. Its structural features, including the electron-withdrawing halogens and methoxy group, influence its physicochemical properties (e.g., solubility, lipophilicity) and binding interactions with biological targets .

Properties

IUPAC Name

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-12(17)11(16)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVBSAJNFNDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide.

    Reduction: Formation of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups enhance metabolic stability compared to hydroxyl groups but may reduce solubility .
    • 3-Cl,4-F substitution on aniline improves binding to hydrophobic pockets in ion channels, as seen in glyburide .
  • Potential Applications: Given its structural similarity to glyburide, the compound warrants evaluation for antidiabetic activity. Further studies should explore its IC₅₀ against KATP channels and pharmacokinetic profiling.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide with high yield and purity?

Methodological Answer: The synthesis of this benzamide derivative requires coupling a substituted benzoic acid with an aniline derivative. Key steps include:

  • Coupling Reagents: Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, enabling efficient amide bond formation .
  • Temperature Control: Maintain reaction temperatures below 0°C to minimize side reactions and improve regioselectivity .
  • Purification: Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity. Validate purity via melting point analysis and HPLC (≥99% purity threshold) .

Advanced Research Question

Q. How can conflicting fluorescence intensity data under varying pH conditions be resolved when analyzing this benzamide derivative?

Methodological Answer: Fluorescence behavior is highly pH-dependent due to protonation/deprotonation of functional groups (e.g., methoxy or amide). To resolve contradictions:

  • Buffer Selection: Use standardized buffers (e.g., acetate buffer for pH 3–5.5, phosphate buffer for pH 6–8) to minimize ionic strength variability .
  • Competitive Binding Studies: Investigate interactions with metal ions (e.g., Pb²⁺) that may alter fluorescence at specific pH ranges .
  • Cross-Lab Validation: Replicate experiments using identical instrumentation (e.g., λexem = 340/380 nm) and report deviations in temperature (±1°C) and solvent polarity .

Basic Research Question

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • <sup>1</sup>H-NMR: Confirm substituent positions via characteristic shifts:
    • Methoxy (-OCH3) protons at δ 3.8–4.0 ppm.
    • Aromatic protons in the 3-chloro-4-fluorophenyl group at δ 6.9–7.5 ppm .
  • IR Spectroscopy: Identify amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl stretches at 700–800 cm⁻¹ .
  • Elemental Analysis: Match experimental C, H, N, Cl, and F percentages with theoretical values (e.g., C: 52.3%, Cl: 20.6%) .

Advanced Research Question

Q. What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with halogen variations (e.g., replacing 3-Cl with Br or F) to assess steric/electronic effects on antimicrobial potency .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase or efflux pumps) .
  • Biological Assays: Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cross-reference with cytotoxicity data (e.g., IC50 in mammalian cells) .

Basic Research Question

Q. How should researchers validate the purity and concentration of this compound using HPLC or spectrofluorometric methods?

Methodological Answer:

  • HPLC Validation:
    • Column: C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
    • Retention Time: Compare with reference standards (e.g., tR = 11.7 min) .
  • Spectrofluorometric Quantification:
    • Calibration Curve: Linear range 0.1–10 μg/mL (R² ≥ 0.995).
    • Limit of Detection (LOD): 0.269 mg/L; Limit of Quantification (LOQ): 0.898 mg/L .

Advanced Research Question

Q. What experimental approaches can address discrepancies in thermal stability data reported for similar benzamide derivatives?

Methodological Answer:

  • Controlled Degradation Studies: Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) under inert atmosphere to identify decomposition thresholds .
  • Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life under storage conditions (e.g., 4°C vs. 25°C).
  • Environmental Factors: Account for humidity (e.g., dynamic vapor sorption tests) and photostability (ICH Q1B guidelines) to explain variability in literature reports .

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